Copper;dipotassium;tetrachloride;dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

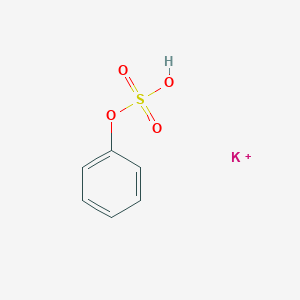

Copper;dipotassium;tetrachloride;dihydrate, also known as Potassium tetrachloridocuprate (II), is a salt with the chemical formula K2CuCl4. It is often found as the dihydrate K2CuCl4·2H2O, which is a brilliant greenish-blue crystalline solid . This compound also occurs naturally as the rare mineral mitscherlichite .

Synthesis Analysis

The dihydrate form of this compound can be obtained by slow evaporation of a solution of potassium chloride (KCl) and copper (II) chloride (CuCl2) in a 2:1 molar ratio . The dihydrate occurs rarely in nature near volcanic vents, e.g., in Mount Vesuvius, as the mineral mitscherlichite .Molecular Structure Analysis

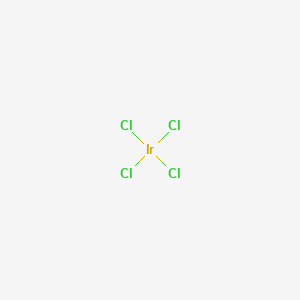

The crystal structure of the dihydrate was partially determined in 1927 and refined in 1934 . The structure is tetragonal P42/mnm (136), Z=2, isostructural with ammonium tetrachoridocuprate (II) (NH4)2CuCl4·2H2O and rubidium tetrachoridocuprate (II) Rb2CuCl4·2H2O . Each copper atom is immediately surrounded by two oxygen atoms and four chlorine atoms forming a hydrated tetrachloridocuprate (II) anion .Physical And Chemical Properties Analysis

Copper;dipotassium;tetrachloride;dihydrate has a molecular weight of 319.585 g/mol . It appears as greenish-blue crystals . The density of the dihydrate is 2.416 g/cm3 at 25 °C .Relevant Papers

- “Trace Amounts of Aqueous Copper (II) Chloride Complexes in Hypersaline Solutions: Spectrophotometric and Thermodynamic Studies” - This paper provides a comprehensive overview of the thermodynamic properties of aqueous copper (II) chloride complexes, which is important for understanding and quantitatively modeling trace copper behavior in hydrometallurgical extraction processing .

- “Irreversible thermochromism in copper chloride Imidazolium” - This paper discusses the exothermic chemical reaction that occurs when copper(II) dichloride dihydrate is mixed with butylmethylimidazolium chloride .

Propiedades

IUPAC Name |

copper;dipotassium;tetrachloride;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Cu.2K.2H2O/h4*1H;;;;2*1H2/q;;;;+2;2*+1;;/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLOTAGCTPEFOF-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4CuH4K2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648455 |

Source

|

| Record name | Copper(2+) potassium chloride--water (1/2/4/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium tetrachlorocupurate(II) dihydrate | |

CAS RN |

10085-76-4 |

Source

|

| Record name | Copper(2+) potassium chloride--water (1/2/4/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate](/img/structure/B158594.png)